molecular formula C10H6ClFN2 B1455391 2-Chloro-6-(4-fluorophenyl)pyrazine CAS No. 1273550-42-7

2-Chloro-6-(4-fluorophenyl)pyrazine

Cat. No. B1455391
M. Wt: 208.62 g/mol
InChI Key: QPCFEOIGFLYWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(4-fluorophenyl)pyrazine” is a chemical compound with the molecular formula C10H6ClFN2 . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of similar compounds has been achieved by single-step chemical synthesis. The yield of the compound was obtained in good yield, and purity was found to be over 99% by HPLC. The synthesized compound was characterized using FT-IR and NMR techniques .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(4-fluorophenyl)pyrazine” consists of a pyrazine ring with a chlorine atom at the 2nd position and a 4-fluorophenyl group at the 6th position .

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-6-(4-fluorophenyl)pyrazine is involved in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in materials science and medicinal chemistry. For instance, it has been used in the synthesis of N-substituted pyrazolines, where the structure and crystal formation of these compounds were characterized using X-ray single crystal structure determination, revealing specific dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, the synthesis of novel fluoro-substituted benzo[b]pyran derivatives, which exhibit anti-lung cancer activity, also involves related fluoro-substituted pyrazines (Hammam et al., 2005).

Photophysical and Electronic Properties

The photophysical and electronic properties of pyrazine derivatives, including those substituted with fluorophenyl groups, have been extensively studied due to their relevance in optoelectronic applications. For example, a series of pyrazine-based push-pull chromophores were synthesized and their optical absorption and emission properties investigated. These studies suggest the potential of such compounds in the development of materials with specific electronic and photophysical properties, useful in the fields of organic electronics and photonics (Hoffert et al., 2017).

Antimicrobial and Anti-inflammatory Activities

Derivatives of 2-chloro-6-(4-fluorophenyl)pyrazine have shown promising biological activities, including antimicrobial and anti-inflammatory effects. For instance, the synthesis of azetidin-2-one containing pyrazoline derivatives demonstrated significant antimicrobial activity against a range of microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Shailesh et al., 2012). Additionally, the synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities further showcases the diverse biological applications of these compounds (Khalifa & Abdelbaky, 2008).

Polymer Photovoltaic Applications

In the realm of polymer photovoltaics, 2-chloro-6-(4-fluorophenyl)pyrazine derivatives have been explored for their ability to influence the electronic properties of polymers. For example, the synthesis of poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) aimed at decreasing the band-gap for improved photovoltaic performance illustrates the application of such compounds in enhancing the efficiency of solar cells (Li et al., 2010).

Future Directions

Pyrazole and its derivatives, including “2-Chloro-6-(4-fluorophenyl)pyrazine”, are considered pharmacologically important active scaffolds. They have attracted the attention of many researchers to study their skeleton chemically and biologically . Future research could focus on exploring the diverse therapeutic potential of these compounds, especially their antitumor activity .

properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCFEOIGFLYWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-fluorophenyl)pyrazine

CAS RN

1273550-42-7
Record name 2-chloro-6-(4-fluorophenyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyrazine (2.75 g, 18.3 mmol), 4-fluorophenyl boronic acid (2.3 g, 16.5 mmol) and palladium tetrakis triphenylphosphine (0.1 g) in dioxane (50 mL) was stirred at 60° C. for one hour. The mixture was cooled and partitioned between water and diethyl ether. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was recrystallized from diethyl ether and methanol to give 1.2 g of 2-chloro-6-(4-fluoro-phenyl)-pyrazine.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4-fluorophenyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4-fluorophenyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(4-fluorophenyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(4-fluorophenyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-(4-fluorophenyl)pyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(4-fluorophenyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.